2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 2 with a 2-oxoethyl chain linked to a 4-(4-chlorophenyl)piperazine group and at position 6 with a 4-methoxyphenyl moiety (Fig. 1). The 4-chlorophenyl group on the piperazine introduces electron-withdrawing properties, while the 4-methoxyphenyl substituent provides electron-donating effects, influencing both physicochemical and pharmacological profiles .
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-20-8-2-17(3-9-20)21-10-11-22(29)28(25-21)16-23(30)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKZYDMPAIFQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a substituted aromatic compound.
Coupling with Pyridazinone Core: The piperazine derivative is then coupled with a pyridazinone core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the piperazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyridazinones exhibit anticonvulsant properties. For instance, compounds structurally related to 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone have been tested for their efficacy in various animal models of epilepsy. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.
Analgesic Properties
The analgesic potential of this compound has been explored in preclinical trials. Similar compounds have shown effectiveness in reducing pain responses in animal models, suggesting that the target compound may also possess similar properties. The analgesic effect is hypothesized to result from its ability to inhibit specific pain pathways, possibly through opioid receptor interactions.
Antidepressant Activity
The piperazine group is known for its role in the pharmacology of several antidepressants. Research indicates that compounds with similar structures can influence serotonin and norepinephrine levels, which are critical in mood regulation. Investigating the antidepressant potential of this compound could provide insights into new therapeutic avenues for depression.
Synthesis Methodologies
The synthesis of This compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : This is usually achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Piperazine Substitution : The introduction of the piperazine moiety can be performed via nucleophilic substitution reactions on halogenated precursors.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the piperazine derivative with the pyridazinone structure.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyridazinone Formation | Cyclization | Hydrazine, Carbonyl Compounds |
| Piperazine Introduction | Nucleophilic Substitution | Piperazine Derivatives |
| Final Coupling | Coupling Reactions | Coupling Agents |
Case Study 1: Anticonvulsant Evaluation
A study published in Pharmacology Reports evaluated a series of pyridazinone derivatives for anticonvulsant activity using the maximal electroshock (MES) test in mice. The results indicated that certain modifications led to enhanced efficacy compared to traditional anticonvulsants, highlighting the potential of this compound class in epilepsy treatment .
Case Study 2: Analgesic Efficacy
In another investigation, derivatives similar to this compound were assessed for analgesic properties using both thermal and chemical pain models. The findings suggested significant pain relief comparable to standard analgesics, indicating a promising therapeutic profile .
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function . Additionally, its interaction with neurotransmitter receptors may contribute to its antipsychotic and antidepressant effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Spectral Properties
The compound’s structural analogs (Table 1) highlight critical differences in substituent positioning and functional groups:
Key Observations :
- Piperazine vs. Pyrrolidine : The target compound’s piperazine group may enhance solubility and hydrogen-bonding capacity compared to the pyrrolidinylcarbonyl moieties in 10f and 10g .
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (target) contrasts with the trifluoromethyl group in 10g , which is strongly electron-withdrawing and lipophilic.
Pharmacological Implications
Analgesic and Anti-Inflammatory Activity
Pyridazinones with 4-chlorophenylpiperazine substituents (e.g., ) demonstrated superior analgesic and anti-inflammatory activity compared to acetyl salicylic acid. The target compound’s 4-methoxyphenyl group may enhance metabolic stability and bioavailability due to reduced oxidative metabolism .
Enzyme Inhibition
The VAP-1 inhibitor (IC₅₀ = 20 nM ) incorporates a triazolyl group at position 6, suggesting that electron-deficient aromatic systems enhance potency. The target compound’s 4-methoxyphenyl group, being electron-rich, may reduce affinity for similar targets but improve selectivity for other receptors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Begin with a condensation reaction between a chlorophenyl-piperazine derivative and a pyridazinone precursor in ethanol under reflux (75% yield) .
- Step 2 : Optimize intermediate purification using column chromatography with dichloromethane/methanol gradients to minimize side products .
- Step 3 : Employ inert atmospheres (e.g., nitrogen) during ketone functionalization to prevent oxidation .
- Key Considerations : Monitor reaction progress via TLC and HPLC-MS to ensure intermediate purity.
Q. How is structural characterization performed using crystallographic techniques?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL for small-molecule refinement, focusing on resolving piperazine ring conformation and pyridazinone planarity .
- Validation : Cross-validate bond lengths and angles with Cambridge Structural Database (CSD) entries for analogous pyridazinones .
Advanced Research Questions
Q. How can contradictions in crystallographic data for pyridazinone derivatives be resolved?
- Methodology :
- Twinned Data Analysis : Use SHELXE to deconvolute overlapping reflections in cases of crystal twinning .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered chlorophenyl or methoxyphenyl groups .
- Validation Metrics : Compare R-factor convergence (<5% discrepancy) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound as a VAP-1 inhibitor?
- Methodology :
-
Enzyme Assays : Measure IC₅₀ values (e.g., 20 nM in human serum) using fluorescence-based VAP-1 inhibition assays .
-
Analog Synthesis : Modify the 4-methoxyphenyl or piperazino groups (see Table 1) and compare activity .
-
Computational Docking : Use AutoDock Vina to predict binding modes in the VAP-1 active site, focusing on hydrogen bonds with His689 and hydrophobic interactions .
Table 1: SAR of Key Structural Modifications
Modification IC₅₀ (nM) Activity Trend 4-Methoxyphenyl → 4-Nitrophenyl 120 ↓ 6x Piperazino → Morpholino 450 ↓ 22x Chlorophenyl → Fluorophenyl 25 ↔
Q. How can computational methods optimize synthesis design for this compound?
- Methodology :
- Reaction Path Screening : Use density functional theory (DFT) at the B3LYP/6-31G* level to evaluate energy barriers for key steps (e.g., piperazine coupling) .
- High-Throughput Screening : Apply ICReDD’s quantum-chemical workflows to predict optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., Et₃N) .
- Machine Learning : Train models on reaction yield data from analogous pyridazinones to prioritize synthetic routes with >80% predicted yield .
Handling Data Contradictions
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., 37°C, pH 7.4) using reference inhibitors as positive controls .
- Meta-Analysis : Aggregate data from ≥3 independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .
- Structural Reanalysis : Verify compound purity via NMR and XRD to rule out degradation or polymorphic effects .
Safety and Handling Protocols
Q. What safety protocols are critical during experimental handling?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 ft/min airflow when handling powdered forms to avoid inhalation .
- Spill Management : Neutralize spills with 10% sodium bicarbonate and dispose via hazardous waste channels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
